molecular formula C11H11N3O7 B2688866 4-(Morpholin-4-yl)-3,5-dinitrobenzoic acid CAS No. 204634-81-1

4-(Morpholin-4-yl)-3,5-dinitrobenzoic acid

Cat. No. B2688866
CAS RN: 204634-81-1
M. Wt: 297.223
InChI Key: ALPZXIQZJZRDFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Morpholin-4-yl-acetic acid is a chemical compound that belongs to the class of organic compounds known as morpholines . These are organic compounds containing a morpholine moiety, which consists of a six-member aliphatic saturated ring with the formula C4H9NO, where the oxygen and nitrogen atoms lie at positions 1 and 4, respectively .


Synthesis Analysis

A synthesis process for a similar compound, 4-(Morpholin-4-yl)benzohydrazide, has been described . The process involves the preparation of morpholine and 4-chloro-benzonitrile on reflux to give 4-(morpholine-4-yl)benzonitrile. This is then treated with sodium hydroxide to give 4-(morpholine-4-yl)benzoic acid. Then this is treated with thionyl chloride to give 4-(morpholine-4-yl)benzoyl chloride .


Chemical Reactions Analysis

While specific chemical reactions involving “4-(Morpholin-4-yl)-3,5-dinitrobenzoic acid” are not available, morpholin-4-yl Acetic Acid has been used in the preparation of pyrrolidine-fused fullerene multicarboxylates by photoreaction .

Scientific Research Applications

Catalytic Transition State Studies

A study by Um et al. (2015) explored the aminolysis of 4-nitrophenyl 3,5-dinitrobenzoate with cyclic secondary amines, including morpholine, in acetonitrile. They discovered a six-membered cyclic transition state in the catalytic reaction involving morpholine, which suggests a highly ordered transition state and supports the use of morpholine in detailed mechanistic studies of similar reactions (Um et al., 2015).

Synthesis of Alkoxybenzamides

Vargha et al. (1962) synthesized new 3:4:5-trimethoxybenzoic acid amides with heterocyclic bases, including morpholine derivatives, and examined their pharmacological properties. This research highlights the potential of morpholine derivatives in the synthesis of complex organic compounds (Vargha et al., 1962).

DNA-PK Inhibitors Synthesis

Cano et al. (2010) investigated analogues of chromen-4-one compounds, replacing the core template with aza-heterocyclic systems, including morpholin-4-yl derivatives. These compounds showed potent DNA-PK inhibitory activity, indicating the significance of morpholine derivatives in developing inhibitors for DNA-dependent protein kinase (Cano et al., 2010).

Crystal Structure Studies

Smith and Lynch (2016) examined the crystal structures of morpholinium salts with various acids, including 3,5-dinitrobenzoic acid. Their research provides valuable insights into the structural properties of morpholinium salts, which are essential for understanding their potential applications (Smith & Lynch, 2016).

Molluscicidal Agents

Duan et al. (2014) synthesized a 5-chlorosalicylic acid derivative incorporating a morpholine moiety and evaluated its molluscicidal effect. This study demonstrates the application of morpholine derivatives in the development of bioactive agents (Duan et al., 2014).

Nonlinear Optical Applications

Shanmugam et al. (2012) synthesized a new organic nonlinear optical (NLO) crystal, morpholin-4-ium p-aminobenzoate, and assessed its suitability for NLO applications. This research highlights the potential of morpholine derivatives in the field of materials science and photonics (Shanmugam et al., 2012).

properties

IUPAC Name

4-morpholin-4-yl-3,5-dinitrobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O7/c15-11(16)7-5-8(13(17)18)10(9(6-7)14(19)20)12-1-3-21-4-2-12/h5-6H,1-4H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALPZXIQZJZRDFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2[N+](=O)[O-])C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.